

Chemical structure and IUPAC name of 1-(4-Bromophenyl)cyclobutanecarbonitrile

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Compound of Interest

Compound Name:	1-(4-Bromophenyl)cyclobutanecarbonitrile
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An In-depth Technical Guide to 1-(4-Bromophenyl)cyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **1-(4-Bromophenyl)cyclobutanecarbonitrile**, a compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and IUPAC Name

The compound with the CAS Number 485828-58-8 is authoritatively named 1-(4-bromophenyl)cyclobutane-1-carbonitrile. Its structure consists of a cyclobutane ring monosubstituted with a 4-bromophenyl group and a nitrile group at the same carbon position.

Molecular Formula: C₁₁H₁₀BrN

Chemical Structure:

Caption: Chemical structure of **1-(4-Bromophenyl)cyclobutanecarbonitrile**.

Physicochemical Properties

A summary of the known physical and chemical properties of **1-(4-Bromophenyl)cyclobutanecarbonitrile** is presented in the table below. This data is essential for handling, storage, and designing experimental procedures.

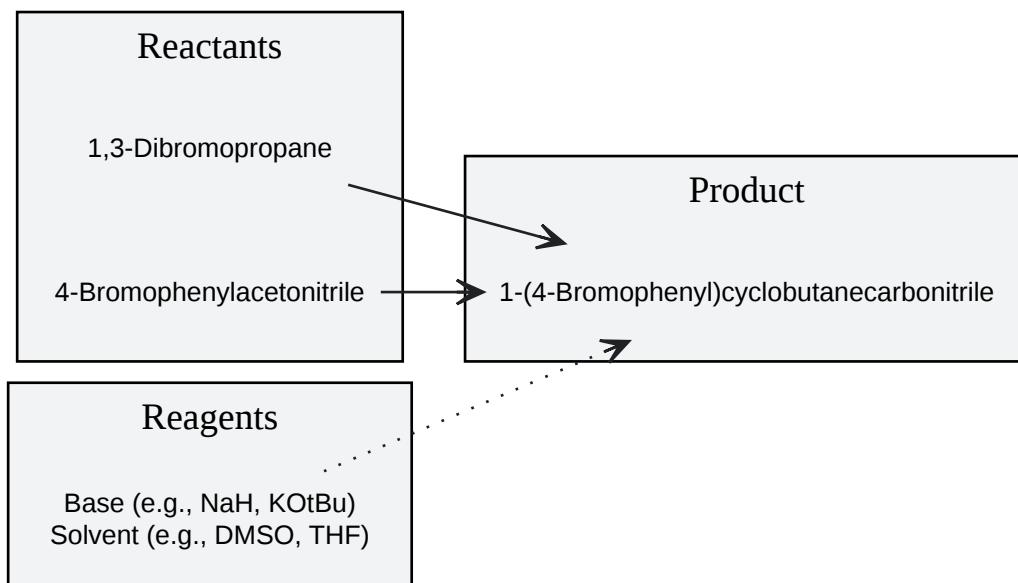
Property	Value
Molecular Weight	236.11 g/mol
Boiling Point	336.236 °C at 760 mmHg
Flash Point	157.15 °C
Density	1.46 g/cm ³

Synthesis of **1-(4-Bromophenyl)cyclobutanecarbonitrile**

The synthesis of **1-(4-Bromophenyl)cyclobutanecarbonitrile** can be achieved through the alkylation of 4-bromophenylacetonitrile with 1,3-dibromopropane. This reaction is a common strategy for the formation of cyclobutane rings.

General Reaction Scheme

The overall chemical transformation is depicted below:



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Caption: General synthesis pathway for **1-(4-Bromophenyl)cyclobutanecarbonitrile**.

Detailed Experimental Protocol

While a specific protocol for the synthesis of the bromo-derivative is not readily available in the reviewed literature, a detailed procedure for the analogous 1-(4-chlorophenyl)cyclobutanecarbonitrile can be adapted. This adaptation involves the substitution of 4-chlorobenzyl cyanide with 4-bromophenylacetonitrile.

Materials:

- 4-Bromophenylacetonitrile
- Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
- Dry Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
- 1,3-Dibromopropane
- Ice water
- Dichloromethane or Diethyl ether

- Anhydrous sodium sulfate
- Argon or Nitrogen gas (for inert atmosphere)

Procedure:

- Preparation of the Anion: To a stirred suspension of a strong base (e.g., sodium hydride) in a dry solvent (e.g., DMSO) under an inert atmosphere (e.g., argon), add a solution of 4-bromophenylacetonitrile in the same dry solvent. The addition should be carried out at a controlled temperature (e.g., 25°C). Stir the mixture for approximately 30 minutes to allow for the complete formation of the carbanion.
- Cyclization: To the resulting mixture, add a solution of 1,3-dibromopropane in the same dry solvent over a period of 30 minutes. It is crucial to maintain the reaction temperature within a specific range (e.g., 25-30°C) during the addition to control the reaction rate and minimize side products.
- Work-up: After stirring for an additional 40 minutes, quench the reaction by pouring the mixture into ice water. Extract the aqueous phase with an organic solvent such as dichloromethane or diethyl ether.
- Purification: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude product. Further purification can be achieved by distillation under reduced pressure.

Note: This is a generalized protocol based on the synthesis of a similar compound. Optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time, may be necessary to achieve the desired yield and purity for **1-(4-Bromophenyl)cyclobutanecarbonitrile**.

Spectral Characterization

Detailed spectral data for **1-(4-Bromophenyl)cyclobutanecarbonitrile** is not extensively reported. However, based on its structure, the following characteristic signals can be anticipated in its NMR and IR spectra.

Predicted ¹H NMR Spectrum

- Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the 4-bromophenyl ring. The coupling pattern will be characteristic of a 1,4-disubstituted benzene ring.
- Cyclobutane Protons: A set of multiplets in the aliphatic region (typically δ 2.0-3.0 ppm) corresponding to the six protons of the cyclobutane ring. The complexity of these signals will be due to geminal and vicinal couplings.

Predicted ^{13}C NMR Spectrum

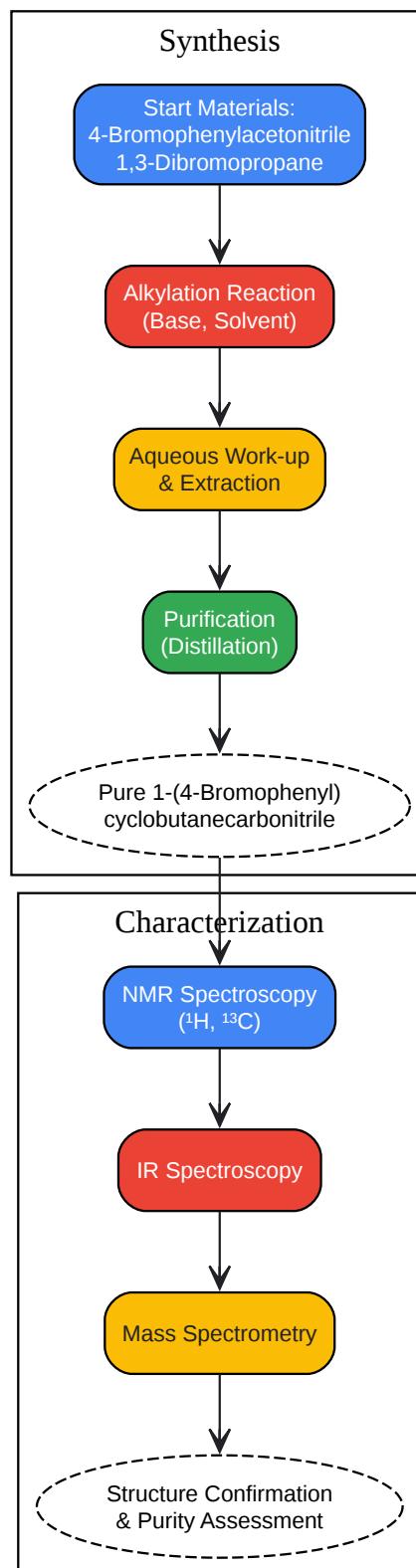
- Aromatic Carbons: Signals in the aromatic region (typically δ 120-140 ppm), including the carbon attached to the bromine atom and the quaternary carbon attached to the cyclobutane ring.
- Cyclobutane Carbons: Signals in the aliphatic region (typically δ 20-40 ppm) for the CH_2 groups of the cyclobutane ring and a quaternary carbon signal for the carbon bearing the nitrile and phenyl groups.
- Nitrile Carbon: A characteristic signal for the nitrile carbon ($\text{C}\equiv\text{N}$) in the downfield region (typically δ 115-125 ppm).

Predicted IR Spectrum

- Nitrile Stretch ($\text{C}\equiv\text{N}$): A sharp, medium-intensity absorption band around $2240\text{-}2260\text{ cm}^{-1}$.
- Aromatic C-H Stretch: Absorption bands above 3000 cm^{-1} .
- Aliphatic C-H Stretch: Absorption bands below 3000 cm^{-1} .
- C-Br Stretch: An absorption band in the fingerprint region, typically below 800 cm^{-1} .

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of **1-(4-Bromophenyl)cyclobutanecarbonitrile**.

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